3-Methoxy-4-(imidazol-1-yl)-phenylamine
Description
3-Methoxy-4-(imidazol-1-yl)-phenylamine is a substituted phenylamine derivative featuring a methoxy group (-OCH₃) at the 3-position and an imidazol-1-yl group at the 4-position of the benzene ring. The imidazole moiety is known for its role in hydrogen bonding and metal coordination, while the methoxy group may enhance solubility or modulate electronic properties.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-imidazol-1-yl-3-methoxyaniline |
InChI |
InChI=1S/C10H11N3O/c1-14-10-6-8(11)2-3-9(10)13-5-4-12-7-13/h2-7H,11H2,1H3 |
InChI Key |
LAKGOJDXNBKZII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Imidazol-1-ylmethylphenylamine
- Structure : Features a methylene-linked imidazole at the 4-position of the benzene ring (CAS: 56643-85-7, molecular formula: C₁₀H₁₁N₃) .
- Key Differences: The target compound lacks a methylene spacer, directly attaching the imidazole to the benzene ring. This may reduce steric hindrance and alter electronic interactions.
(3,4-Dimethyl)phenylamine and Other Disubstituted Analogues
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
- Structure : Contains a 3-methoxybenzyl group attached to an imidazole core (CAS: 1439902-60-9, molecular formula: C₁₂H₁₅N₃O·HCl) .
- Key Differences :
- The methoxy group is on a benzyl side chain rather than the phenylamine backbone, altering steric and electronic effects.
- The hydrochloride salt form may improve stability and solubility compared to the free base form of the target compound.
Structural and Functional Analysis
Substitution Effects on Physicochemical Properties
| Compound | Substituents | Polarity | Solubility (Predicted) | Bioactivity Potential |
|---|---|---|---|---|
| This compound | 3-OCH₃, 4-Imidazol-1-yl | High | Moderate-High | High (imidazole H-bonding) |
| 4-Imidazol-1-ylmethylphenylamine | 4-CH₂-Imidazol-1-yl | Moderate | Moderate | Moderate |
| (3,4-Dimethyl)phenylamine | 3-CH₃, 4-CH₃ | Low | Low | High (Nrf2 activation) |
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